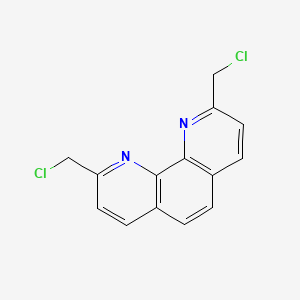

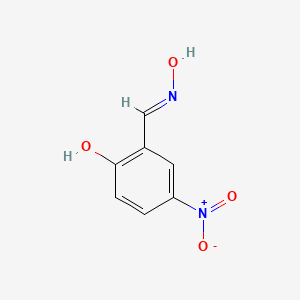

Benzaldehyde, 2-hydroxy-5-nitro-, oxime, (E)-

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of 5-Nitrosalicylaldoxime, there are related compounds that have been synthesized. For instance, 5-nonylsalicylaldoxime, a strong copper extractor, has been synthesized and studied . Another related compound, 5-nitropiperidin-2-one, was synthesized in a four-component one-pot reaction combining an enantioselective organocatalytic Michael addition .

Aplicaciones Científicas De Investigación

Complex Synthesis

5-Nitrosalicylaldoxime has been used in the synthesis of nickel(II) and palladium(II) complexes. These complexes, having a 1:2 metal-ligand stoichiometry, have been studied through spectral analyses and X-ray diffraction, revealing their potential in various chemical applications (Mehta & Swar, 2002).

Biodegradation Studies

In biodegradation research, 5-Nitrosalicylaldoxime plays a role in the study of nitroaromatic compounds. For instance, its formation during the biodegradation of 5-Nitroanthranilic Acid by Bradyrhizobium sp. Strain JS329 has been observed, shedding light on the metabolic pathways involved in the catabolism of such compounds (Qu & Spain, 2010).

Molecular and Structural Analysis

The structural characteristics of 5-Nitrosalicylaldoxime derivatives have been extensively studied. For example, research on bis(salicylaldoximato)- and bis(5-chlorosalicylaldoximato)nitrosylcobalt compounds has provided insights into the molecular structures of nitrosyls containing a bent Co-N-O group, which are crucial for understanding the properties of these compounds (Gallagher et al., 1986).

Biochemical Interaction Studies

5-Nitrosalicylaldoxime derivatives, such as 5-Nitro-2'-deoxyuridylate, have been studied for their interaction with enzymes like thymidylate synthetase. Such studies contribute to our understanding of biochemical interactions at the molecular level (Matsuda, Wataya, & Santi, 1978).

Chemical Stability Investigations

Investigations into the stability of salicylaldoxime complexes with transition metals have included 5-Nitrosalicylaldoxime. These studies are critical for understanding the behavior of such complexes in various chemical environments (Burger & Egyed, 1965).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that the compound is involved in the mitsunobu reaction , a chemical process used in the synthesis of various pharmaceuticals and their precursors .

Mode of Action

5-Nitrosalicylaldoxime participates in the Mitsunobu reaction, which is a dehydrative coupling of a primary or secondary alcohol to a pronucleophile . This reaction is mediated by the interaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . In the process of the reaction, the azo species becomes reduced to a hydrazine derivative, while the phosphine is oxidized to a phosphine oxide .

Biochemical Pathways

The compound’s involvement in the mitsunobu reaction suggests it plays a role in the synthesis of various biochemical compounds .

Result of Action

The result of the action of 5-Nitrosalicylaldoxime is the generation of 5-nitrosalicylonitrile via the 1,2-benzisoxazole . The chemistry is compatible with a variety of functional groups, yielding the salicylonitriles in good to excellent yields .

Action Environment

The action environment of 5-Nitrosalicylaldoxime is typically in a laboratory setting, where it is used in the Mitsunobu reaction for the synthesis of various compounds . The efficacy and stability of the compound can be influenced by various factors, including temperature, pH, and the presence of other chemicals .

Análisis Bioquímico

Biochemical Properties

5-Nitrosalicylaldoxime plays a significant role in biochemical reactions, particularly in the context of metal ion interactions. It is known to interact with enzymes such as salicylate hydroxylase, which catalyzes the hydroxylation of salicylate to gentisate . This interaction is crucial for the degradation of aromatic compounds. The compound also interacts with proteins that contain iron-sulfur clusters, facilitating electron transfer processes . These interactions highlight the importance of 5-Nitrosalicylaldoxime in biochemical pathways involving metal ions and oxidative reactions.

Cellular Effects

5-Nitrosalicylaldoxime has been observed to affect various cellular processes. It influences cell signaling pathways by interacting with metal ions, which can alter the activity of metal-dependent enzymes . This compound can also impact gene expression by modulating the availability of metal ions required for transcription factors and other DNA-binding proteins. Additionally, 5-Nitrosalicylaldoxime affects cellular metabolism by participating in redox reactions, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of 5-Nitrosalicylaldoxime involves its ability to bind to metal ions and form stable complexes. This binding can inhibit or activate enzymes depending on the nature of the interaction . For instance, the compound can inhibit the activity of certain metalloenzymes by chelating the metal ion cofactor, thereby preventing the enzyme from catalyzing its reaction. Conversely, it can also activate enzymes by stabilizing their active conformation through metal ion binding . These interactions at the molecular level are crucial for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Nitrosalicylaldoxime can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and oxygen . Long-term studies have shown that 5-Nitrosalicylaldoxime can have sustained effects on cellular function, including prolonged inhibition or activation of enzymes involved in metabolic pathways . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 5-Nitrosalicylaldoxime vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways by providing essential metal ions for enzyme activity . At high doses, it can exhibit toxic effects, such as disrupting metal homeostasis and causing oxidative stress . These threshold effects are critical for determining the safe and effective use of 5-Nitrosalicylaldoxime in experimental and therapeutic applications.

Metabolic Pathways

5-Nitrosalicylaldoxime is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It interacts with enzymes such as salicylate hydroxylase and other dioxygenases, facilitating the breakdown of complex organic molecules . The compound also affects metabolic flux by altering the levels of key metabolites involved in redox reactions and energy production . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 5-Nitrosalicylaldoxime is transported and distributed through interactions with specific transporters and binding proteins . These interactions help localize the compound to areas where it can exert its biochemical effects. For example, the compound may accumulate in regions with high metal ion concentrations, enhancing its ability to participate in redox reactions and enzyme regulation . The transport and distribution of 5-Nitrosalicylaldoxime are crucial for its function in biological systems.

Subcellular Localization

The subcellular localization of 5-Nitrosalicylaldoxime is influenced by targeting signals and post-translational modifications . The compound is often found in organelles such as mitochondria and chloroplasts, where it can participate in redox reactions and metal ion homeostasis . Its localization to specific compartments is essential for its activity and function, as it ensures that the compound is in the right place to interact with its target biomolecules .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 5-Nitrosalicylaldoxime can be achieved through a condensation reaction between 5-nitrosalicylaldehyde and hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "5-nitrosalicylaldehyde", "hydroxylamine hydrochloride", "base (such as sodium hydroxide or potassium hydroxide)", "solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 5-nitrosalicylaldehyde in a suitable solvent.", "Add hydroxylamine hydrochloride and base to the solution.", "Heat the mixture under reflux for several hours.", "Allow the reaction mixture to cool and then filter the resulting precipitate.", "Wash the precipitate with cold water and dry it under vacuum.", "Recrystallize the product from a suitable solvent to obtain pure 5-Nitrosalicylaldoxime." ] } | |

Número CAS |

87974-50-3 |

Fórmula molecular |

C7H6N2O4 |

Peso molecular |

182.13 g/mol |

Nombre IUPAC |

2-[(Z)-hydroxyiminomethyl]-4-nitrophenol |

InChI |

InChI=1S/C7H6N2O4/c10-7-2-1-6(9(12)13)3-5(7)4-8-11/h1-4,10-11H/b8-4- |

Clave InChI |

DVBKBUGAIYQNOE-YWEYNIOJSA-N |

SMILES isomérico |

C1=CC(=C(C=C1[N+](=O)[O-])/C=N\O)O |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O |

SMILES canónico |

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O |

Otros números CAS |

1595-15-9 |

Origen del producto |

United States |

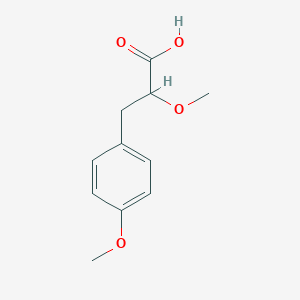

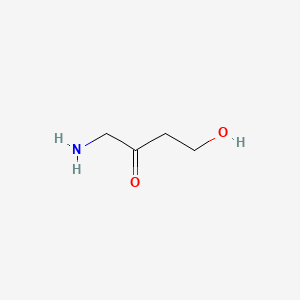

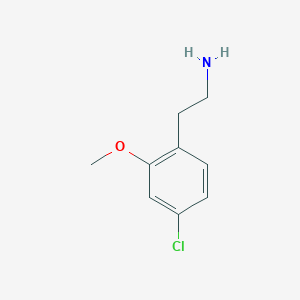

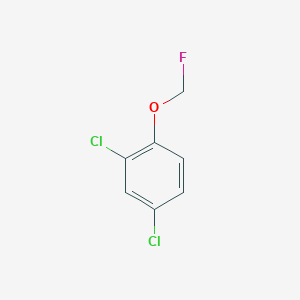

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3058037.png)

![B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid](/img/structure/B3058047.png)

![N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3058057.png)